
1-(3,3-Dimethylbutan-2-yl)-1-methyl-3-phenylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,3-Dimethylbutan-2-yl)-1-methyl-3-phenylurea, commonly known as DMPU, is a polar aprotic solvent that is widely used in scientific research. It is a colorless liquid that has a high boiling point and is highly soluble in water. DMPU is known for its ability to dissolve a wide range of organic and inorganic compounds, making it a popular choice for a variety of applications in chemistry and biology.
Mechanism of Action
The mechanism of action of DMPU is not fully understood, but it is believed to act as a polar aprotic solvent by stabilizing charged species and promoting ion-pair formation. It is also known to interact with hydrogen-bond acceptors and donors, which can affect the reactivity of certain compounds.
Biochemical and Physiological Effects:
DMPU has not been extensively studied for its biochemical or physiological effects, but it is generally considered to be non-toxic and non-carcinogenic. It has been shown to have some antimicrobial properties, and may have potential as a disinfectant or preservative.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMPU is its ability to dissolve a wide range of organic and inorganic compounds, making it a versatile solvent for a variety of applications. It is also relatively non-toxic and easy to handle. However, DMPU can be expensive and difficult to obtain in large quantities, and it may not be suitable for reactions involving certain functional groups or sensitive compounds.
Future Directions
There are several potential future directions for research involving DMPU. One area of interest is the development of new synthetic methodologies using DMPU as a solvent or reagent. Another potential application is in the field of biochemistry, where DMPU may have potential as a tool for studying protein structure and function. Additionally, there is interest in exploring the use of DMPU as a solvent for green chemistry applications, where it may offer advantages over traditional solvents in terms of environmental impact and sustainability.
In conclusion, DMPU is a versatile and widely used solvent in scientific research, with a range of applications in chemistry and biology. Its unique properties make it a valuable tool for a variety of experiments, and ongoing research may reveal new potential applications for this important compound.
Synthesis Methods
DMPU can be synthesized by reacting 3,3-dimethylbutan-2-one with methylamine and phenylisocyanate. The reaction is typically carried out in a solvent such as toluene or benzene, and the resulting product is purified by distillation or chromatography.
Scientific Research Applications
DMPU has a wide range of applications in scientific research, including organic synthesis, polymer chemistry, and biochemistry. It is commonly used as a solvent for reactions involving strong bases or nucleophiles, as it is able to stabilize these reactive species and prevent unwanted side reactions. DMPU is also used as a cosolvent in polymerization reactions, where it can improve the solubility of monomers and increase the rate of polymerization.
properties
IUPAC Name |
1-(3,3-dimethylbutan-2-yl)-1-methyl-3-phenylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-11(14(2,3)4)16(5)13(17)15-12-9-7-6-8-10-12/h6-11H,1-5H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAKFJYWPOHYRDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C)C)N(C)C(=O)NC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

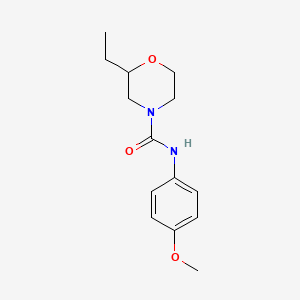

![N-(cyclohexylmethyl)-N-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B7494228.png)
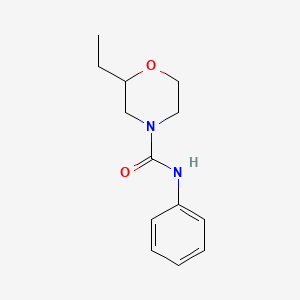
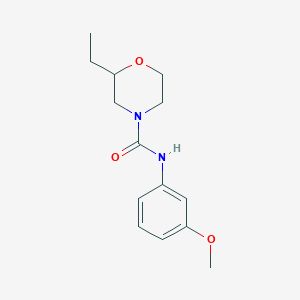
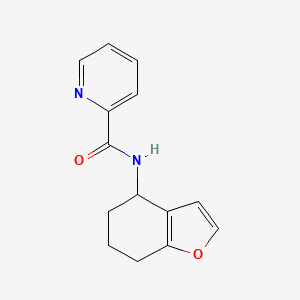



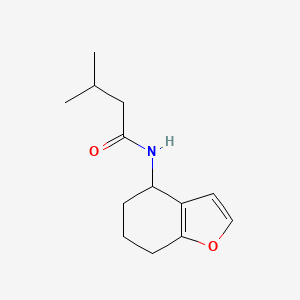

![1-[1-(Oxolan-2-yl)ethyl]-3-phenylurea](/img/structure/B7494317.png)

![1-[1-(4-Chlorophenyl)ethyl]-1-methyl-3-propan-2-ylurea](/img/structure/B7494323.png)